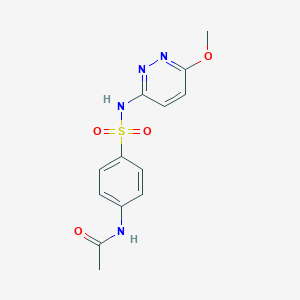
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mechanism Of Action
The exact mechanism of action of 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways in the body.
Biochemical And Physiological Effects
Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide exhibits various biochemical and physiological effects, including:
1. Inhibition of inflammation: This compound has been found to inhibit the production of inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
2. Induction of apoptosis: Research has shown that this compound induces apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for the development of new cancer therapies.
3. Reduction of oxidative stress: Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide reduces oxidative stress, making it a potential candidate for the treatment of oxidative stress-related diseases.
4. Inhibition of microbial growth: Research has shown that this compound inhibits the growth of various microorganisms, making it a potential candidate for the development of new antimicrobial agents.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide in laboratory experiments is its ability to exhibit various biochemical and physiological effects. This makes it a promising candidate for use in a wide range of scientific research studies. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are many potential future directions for research on 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide. Some of the possible areas of research include:
1. Further investigation into the mechanism of action of this compound.
2. Development of new synthetic methods for the production of this compound.
3. Investigation into the potential use of this compound in the treatment of various diseases, including cancer, inflammation, and oxidative stress-related diseases.
4. Development of new formulations of this compound for improved efficacy and reduced toxicity.
5. Investigation into the potential use of this compound as a new antimicrobial agent.
Conclusion:
In conclusion, 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide is a promising candidate for use in scientific research due to its ability to exhibit various biochemical and physiological effects. While there are some limitations to its use, further research in this area may lead to the development of new therapies for a wide range of diseases.
Synthesis Methods
The synthesis of 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide involves the reaction of 6-methoxypyridazine-3-sulfonyl chloride with acetanilide in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain a high purity compound.
Scientific Research Applications
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. Some of the potential applications of this compound include:
1. Anti-inflammatory activity: Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide exhibits anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
2. Anti-cancer activity: Research has shown that this compound exhibits anti-cancer activity, making it a potential candidate for the development of new cancer therapies.
3. Antioxidant activity: Studies have shown that 4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide exhibits antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
4. Antimicrobial activity: Research has shown that this compound exhibits antimicrobial activity, making it a potential candidate for the development of new antimicrobial agents.
properties
CAS RN |
127-75-3 |
|---|---|
Product Name |
4'-(6-Methoxypyridazin-3-ylsulphamoyl)acetanilide |
Molecular Formula |
C13H14N4O4S |
Molecular Weight |
322.34 g/mol |
IUPAC Name |
N-[4-[(6-methoxypyridazin-3-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C13H14N4O4S/c1-9(18)14-10-3-5-11(6-4-10)22(19,20)17-12-7-8-13(21-2)16-15-12/h3-8H,1-2H3,(H,14,18)(H,15,17) |
InChI Key |
IPJUXBSYTYFATD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NN=C(C=C2)OC |
Other CAS RN |
127-75-3 |
solubility |
22.1 [ug/mL] |
synonyms |
N-acetylsulfamethoxypyridazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(1-Methyl-2-phenoxyethyl)amino]ethanol](/img/structure/B90496.png)
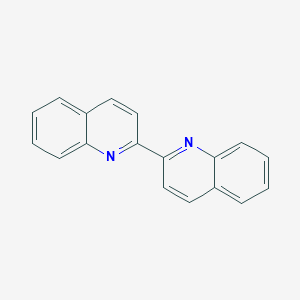
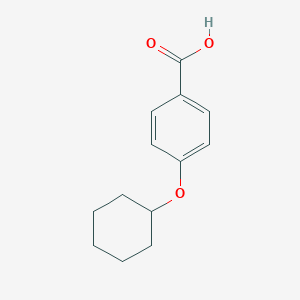
![Dibenzo[bc,ef]coronene](/img/structure/B90524.png)
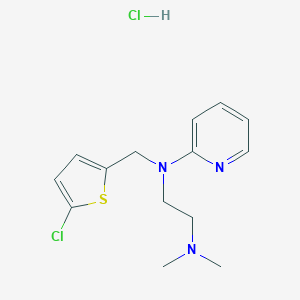

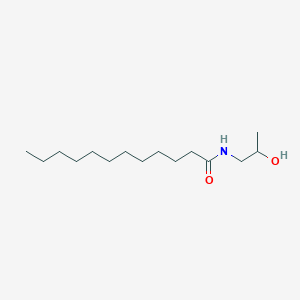
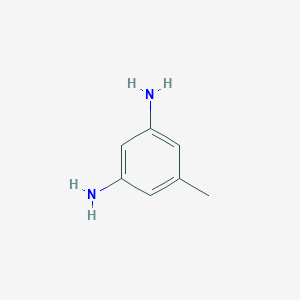
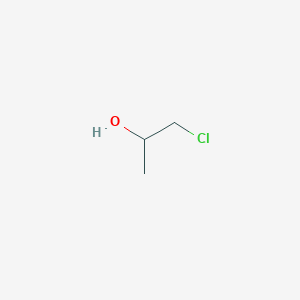
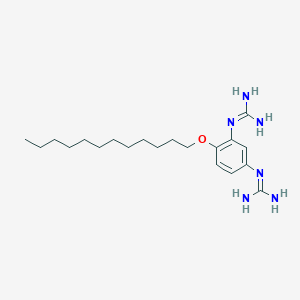


![Naphtho[2,1-g][1,3]benzodioxole](/img/structure/B90616.png)
